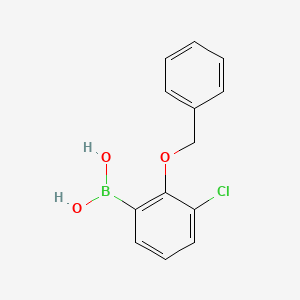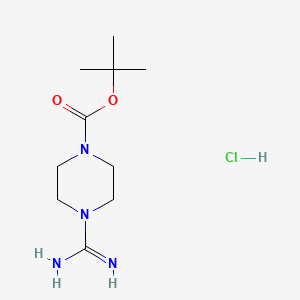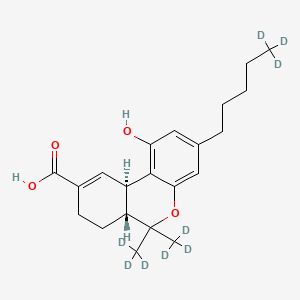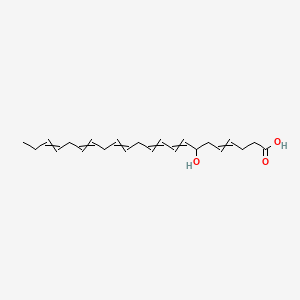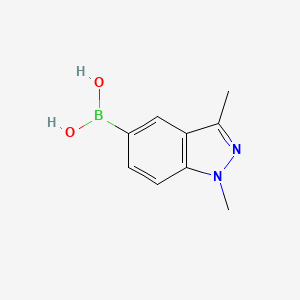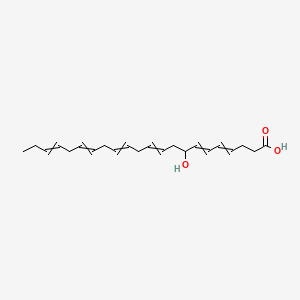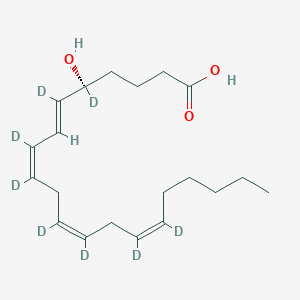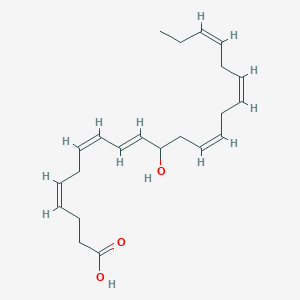
(R)-tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“®-tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1217449-00-7 . It has a molecular weight of 264.8 and its IUPAC name is tert-butyl (2R)-2-propyl-1-piperazinecarboxylate hydrochloride .
Molecular Structure Analysis
The molecular formula of this compound is C12H25ClN2O2 . The InChI Code is 1S/C12H24N2O2.ClH/c1-5-6-10-9-13-7-8-14 (10)11 (15)16-12 (2,3)4;/h10,13H,5-9H2,1-4H3;1H/t10-;/m1./s1 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Environmental Science and Toxicology
Research has been conducted on the environmental occurrence, fate, and toxicity of synthetic phenolic antioxidants (SPAs), which share structural similarities with tert-butyl compounds. These studies highlight the detection of SPAs in various environmental matrices and their potential toxic effects, including hepatic toxicity and endocrine disrupting effects. Future studies are suggested to investigate novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Pharmacology and Drug Development
Research on arylpiperazine derivatives, which are structurally related to the queried compound, has highlighted their clinical application in treating depression, psychosis, or anxiety. These studies explore the metabolism of these derivatives, including their transformation into metabolites with varying pharmacological effects. There is also an emphasis on the need for further exploration of these metabolites in pharmacological actions (Caccia, 2007).
Materials Science and Engineering
The chemical recycling of poly(ethylene terephthalate) (PET) has been reviewed, focusing on hydrolysis and glycolysis methods to recover pure monomers or produce value-added materials. This research is relevant to discussions on the recycling and repurposing of materials through chemical processes, which may involve compounds with tert-butyl groups as intermediates or catalysts (Karayannidis & Achilias, 2007).
Chromatography and Analytical Techniques
Hydrophilic interaction chromatography (HILIC) has been reviewed for its utility in separating polar, weakly acidic or basic samples, with emphasis on the properties of stationary phases used in this technique. This research could be relevant to the analysis and separation of compounds like "(R)-tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride" in complex mixtures (Jandera, 2011).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Propriétés
IUPAC Name |
tert-butyl (2R)-2-propylpiperazine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2.ClH/c1-5-6-10-9-13-7-8-14(10)11(15)16-12(2,3)4;/h10,13H,5-9H2,1-4H3;1H/t10-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZARVVALJLDDLV-HNCPQSOCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CNCCN1C(=O)OC(C)(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CNCCN1C(=O)OC(C)(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662473 |
Source


|
| Record name | tert-Butyl (2R)-2-propylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217449-00-7 |
Source


|
| Record name | tert-Butyl (2R)-2-propylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





